molecular formula C10H12N4NaO2S2 B15132637 CID 24186119

CID 24186119

Cat. No.: B15132637
M. Wt: 307.4 g/mol
InChI Key: CYKWNAHUBMUZNY-UHFFFAOYSA-N
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Description

CID 24186119 is a chemical compound identified in PubChem with emerging interest due to its structural and functional characteristics. The mass spectrum (Figure 1D) indicates a molecular ion peak at m/z 284.2, tentatively corresponding to a molecular formula of C₁₆H₂₀O₃, though this requires further validation. Structural analysis (Figure 1A) reveals a bicyclic framework with hydroxyl and methyl substituents, resembling oscillatoxin derivatives (e.g., CID 185389, CID 156582093) reported in marine cyanobacteria .

Properties

Molecular Formula

C10H12N4NaO2S2

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C10H12N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3,(H,13,14);

InChI Key

CYKWNAHUBMUZNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide typically involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Analogues

CID 24186119 shares structural motifs with oscillatoxin derivatives (Figure 1, ), which are known for cytotoxic and ion-channel-modulating activities. Key comparisons include:

Compound CID Molecular Formula Molecular Weight Key Structural Features Reported Bioactivity Analytical Data (GC-MS Retention Time) Source
24186119 C₁₆H₂₀O₃ (inferred) 284.2 Bicyclic core, hydroxyl, methyl groups Not yet reported 12.8 min (Figure 1C)
185389 C₃₁H₄₈O₈ 572.7 30-methyl oscillatoxin D Cytotoxicity, ion channel inhibition N/A
156582093 C₃₀H₄₆O₈ 558.7 Oscillatoxin E Antifungal, membrane disruption N/A
252137 C₉H₆BrNO₂ 240.05 Brominated indole-carboxylic acid CYP1A2 inhibition N/A

Key Observations :

  • Core Structure : this compound lacks the extended polyketide chain seen in oscillatoxins (e.g., CID 185389) but retains a bicyclic system common in microbial metabolites .

Physicochemical and Pharmacokinetic Properties

  • Solubility : While oscillatoxins (CID 185389, 156582093) are lipophilic, this compound’s lower molecular weight and polar hydroxyl group may enhance aqueous solubility compared to its analogues.
  • Bioavailability : Predicted bioavailability scores for this compound remain unstudied, but similarities to CID 252137 (bioavailability score: 0.56) suggest moderate membrane permeability .

Analytical Differentiation

Distinguishing this compound from analogues requires complementary techniques:

  • GC-MS : Retention time (12.8 min) and fragmentation patterns (e.g., m/z 284.2 → 152.1) differentiate it from higher-molecular-weight oscillatoxins .
  • NMR Spectroscopy : Proposed analysis of hydroxyl proton signals (δ 4.8–5.2 ppm) and methyl group environments (δ 1.2–1.5 ppm) could resolve structural ambiguities .

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